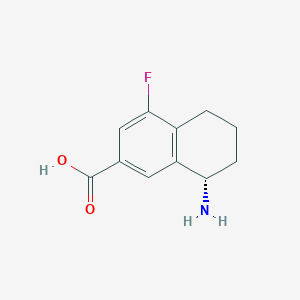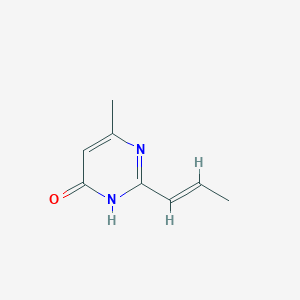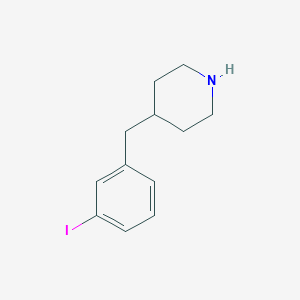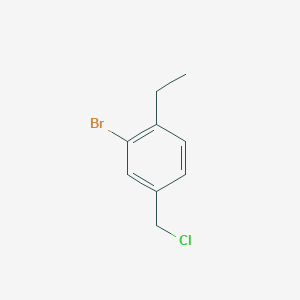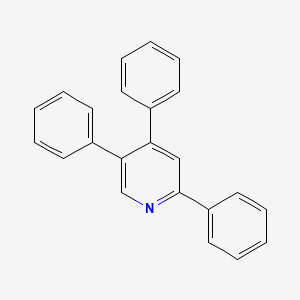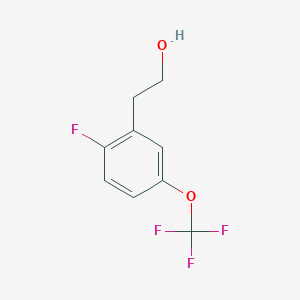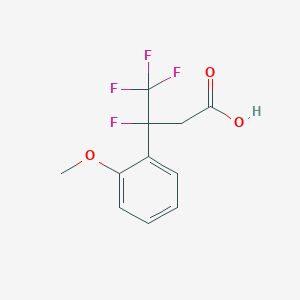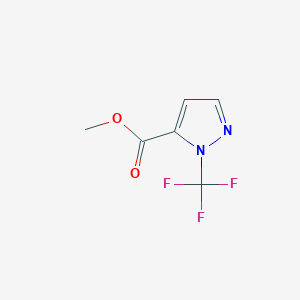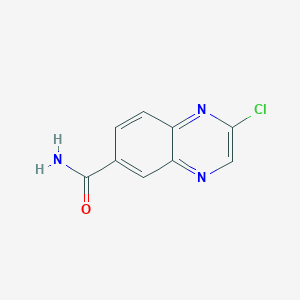
6-Ethyl-1,2,3,4-tetrahydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-1,2,3,4-tetrahydroanthracene is an organic compound with the molecular formula C16H18 It is a derivative of anthracene, characterized by the presence of an ethyl group at the 6th position and partial hydrogenation of the anthracene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of 6-ethyl-anthracene. The process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation of the anthracene ring without affecting the ethyl group.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The purity of the final product is ensured through various purification techniques, including distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethyl-1,2,3,4-tetrahydroanthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-ethyl-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: 6-Ethyl-anthraquinone.
Reduction: Fully saturated derivatives of this compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-Ethyl-1,2,3,4-tetrahydroanthracene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of hydrogen peroxide through the anthraquinone process.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydroanthracene in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, contributing to its antibacterial and anticancer activities.
Comparación Con Compuestos Similares
6-Ethyl-1,2,3,4-tetrahydroanthraquinone: A closely related compound with similar structural features but different oxidation states.
2-Ethyl-5,6,7,8-tetrahydroanthraquinone: Another derivative with variations in the position of the ethyl group and degree of hydrogenation.
Uniqueness: 6-Ethyl-1,2,3,4-tetrahydroanthracene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H18 |
|---|---|
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
6-ethyl-1,2,3,4-tetrahydroanthracene |
InChI |
InChI=1S/C16H18/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h7-11H,2-6H2,1H3 |
Clave InChI |
UJCHBYVMSUWMAR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CC3=C(CCCC3)C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


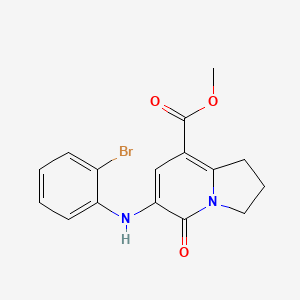
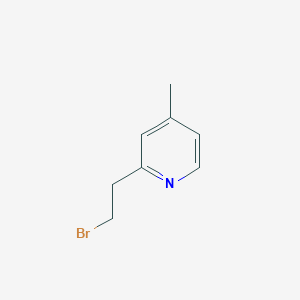
![6-Ethyl-4-(2-hydroxyethyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13120237.png)
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

